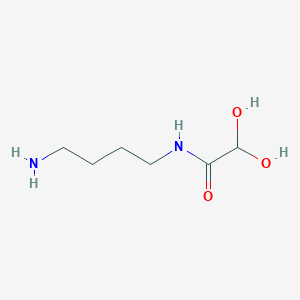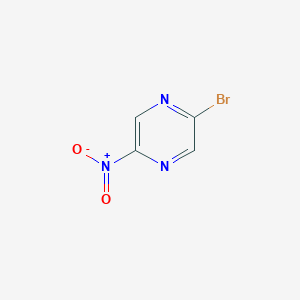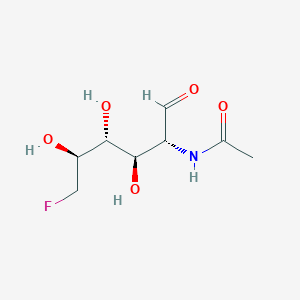
2-Acetamido-2,6-dideoxy-6-fluorogalactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2,6-dideoxy-6-fluorogalactose (F-GalNAc) is a fluorinated monosaccharide that has been synthesized and studied extensively in the field of glycobiology. It is a unique sugar molecule that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2,6-dideoxy-6-fluorogalactose is not fully understood, but it is believed to be similar to that of other monosaccharides. 2-Acetamido-2,6-dideoxy-6-fluorogalactose is thought to interact with proteins and lipids through glycosylation, which can affect their structure and function. It has been shown to inhibit the activity of certain glycosidases, which are enzymes that break down glycosidic bonds. This inhibition can lead to the accumulation of glycoconjugates, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Acetamido-2,6-dideoxy-6-fluorogalactose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain glycosidases, which can lead to the accumulation of glycoconjugates. This accumulation can affect various biological processes, including cell adhesion, signaling, and immune response. 2-Acetamido-2,6-dideoxy-6-fluorogalactose has also been shown to affect the activity of certain enzymes, such as cathepsin L and β-galactosidase, which can affect the degradation of glycosidic bonds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Acetamido-2,6-dideoxy-6-fluorogalactose in lab experiments is its unique properties. It is a fluorinated monosaccharide, which makes it easy to detect using various analytical techniques, such as NMR spectroscopy and mass spectrometry. 2-Acetamido-2,6-dideoxy-6-fluorogalactose is also relatively easy to synthesize using various methods, which makes it readily available for research. However, one of the limitations of using 2-Acetamido-2,6-dideoxy-6-fluorogalactose in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the study of 2-Acetamido-2,6-dideoxy-6-fluorogalactose. One area of research is the development of new methods for synthesizing 2-Acetamido-2,6-dideoxy-6-fluorogalactose and other fluorinated monosaccharides. Another area of research is the study of the role of glycosylation in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Additionally, 2-Acetamido-2,6-dideoxy-6-fluorogalactose and other fluorinated monosaccharides could be used as probes for studying the structure and function of glycoproteins and glycolipids.
Métodos De Síntesis
2-Acetamido-2,6-dideoxy-6-fluorogalactose can be synthesized using a variety of methods, including the fluorination of galactose and the deamination of N-acetylglucosamine. One of the most commonly used methods is the fluorination of galactose using Selectfluor. This method involves the reaction of galactose with Selectfluor in the presence of a base, such as triethylamine, to form 2-Acetamido-2,6-dideoxy-6-fluorogalactose.
Aplicaciones Científicas De Investigación
2-Acetamido-2,6-dideoxy-6-fluorogalactose has been extensively studied in the field of glycobiology due to its unique properties. It has been used as a tool to study glycosylation, which is the process of attaching sugar molecules to proteins and lipids. 2-Acetamido-2,6-dideoxy-6-fluorogalactose has been shown to be a useful probe for studying the biosynthesis and processing of glycoproteins. It has also been used to study the role of glycosylation in various biological processes, including cell adhesion, signaling, and immune response.
Propiedades
Número CAS |
112289-45-9 |
|---|---|
Nombre del producto |
2-Acetamido-2,6-dideoxy-6-fluorogalactose |
Fórmula molecular |
C8H14FNO5 |
Peso molecular |
223.2 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S)-6-fluoro-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 |
Clave InChI |
OATMYUUBJXKWQB-OSMVPFSASA-N |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CF)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CF)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CF)O)O)O |
Sinónimos |
2-acetamido-2,6-dideoxy-6-fluoro-D-galactose 2-acetamido-2,6-dideoxy-6-fluorogalactose ADDFG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
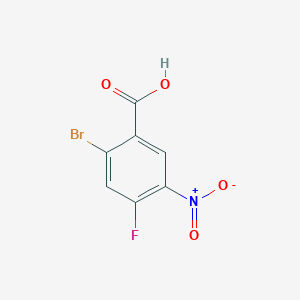
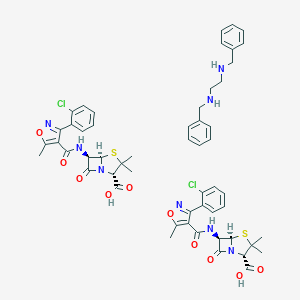
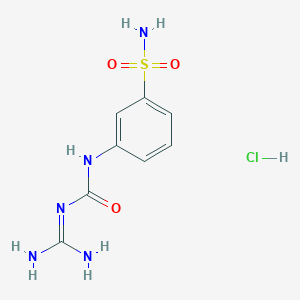

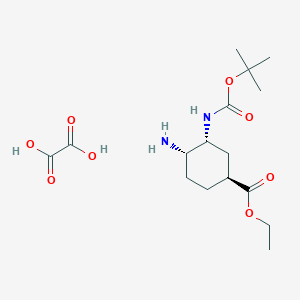
![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)
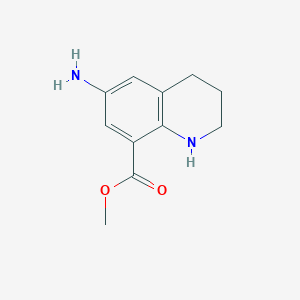
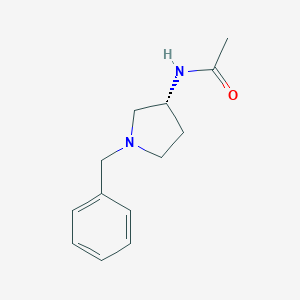
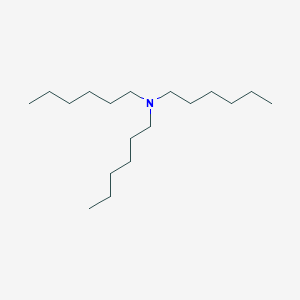
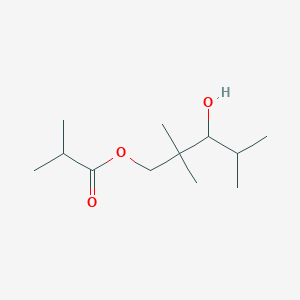
![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)
